
(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H19N5OS2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone, a hybrid structure featuring both thiadiazole and pyrazole moieties, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis and Characterization
The synthesis of the compound typically involves a multistep process that combines piperidine derivatives with pyrazole and thiadiazole components. The general synthetic route includes:
- Formation of Pyrazole Derivatives : Pyrazoles are synthesized by reacting hydrazones with various carbonyl compounds.
- Thiadiazole Integration : The thiadiazole ring is introduced via cyclization reactions involving thioketones or thiosemicarbazides.
- Final Coupling : The final compound is formed through coupling reactions that link the piperidine and pyrazole-thiadiazole entities.
Antiparasitic Activity
Recent studies have evaluated the antiparasitic effects of various pyrazole-thiadiazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Notably, derivatives similar to our compound demonstrated significant activity:
- Cell Viability Assays : Evaluations using mammalian cell lines showed that the tested derivatives exhibited low cytotoxicity with CC₅₀ values exceeding 500 µM, indicating a favorable safety profile for further development .
Anticancer Properties
The anticancer potential of compounds containing both pyrazole and thiadiazole rings has been explored extensively:
- In Vitro Studies : Compounds derived from similar structures were tested against various cancer cell lines, including breast (MCF-7), pancreatic (PaCa-2), and prostate (PC3) cancers. Results indicated that several derivatives exhibited IC₅₀ values in the low micromolar range, demonstrating potent cytotoxic effects .
- Mechanism of Action : Investigations into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through DNA fragmentation and modulation of gene expression related to cell survival pathways .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and parasitic infections:
- Target Proteins : Key targets include P2X7 receptors and EGFR (epidermal growth factor receptor), which are implicated in various cellular signaling pathways associated with inflammation and tumor growth.
- Binding Affinities : Docking simulations indicated strong interactions between the synthesized compounds and their targets, supporting their potential as therapeutic agents .
Summary of Findings
The compound this compound exhibits promising biological activities across multiple domains:
Activity Type | IC₅₀ Values | Comments |
---|---|---|
Antiparasitic | > 500 µM (low toxicity) | Effective against T. cruzi |
Anticancer | 5.176 - 8.493 µM | Active against MCF-7, PaCa-2, PC3 cell lines |
P2X7R Inhibition | 16 - 122 nM | Significant inhibition observed |
EGFR Inhibition | Not specified | Potential for lung cancer treatment |
Applications De Recherche Scientifique
Antimicrobial Activity
One of the primary applications of this compound lies in its potential antimicrobial properties. Research has shown that similar compounds containing thiadiazole and pyrazole structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of piperidine have been synthesized and evaluated for their antimicrobial efficacy against various pathogens. The results indicate that compounds with similar structural features can serve as promising lead molecules for drug development aimed at treating infections caused by resistant strains of bacteria and fungi .
Anti-inflammatory Properties
Molecular docking studies have indicated that compounds related to this structure may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests potential applications in developing anti-inflammatory drugs that could be effective in treating conditions like arthritis or other inflammatory diseases .
Synthesis and Characterization
A study focused on synthesizing novel derivatives of piperidine highlighted the process used to create compounds similar to (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone. The synthesized compounds were characterized using various spectroscopic techniques such as NMR and mass spectrometry, confirming their structures and purity levels .
Biological Evaluation
In vitro evaluations have demonstrated that certain derivatives exhibit potent antimicrobial activity when compared to standard reference drugs. Compounds synthesized from the thiadiazole-piperidine framework showed promising results against both Gram-positive and Gram-negative bacterial strains, indicating their potential utility in clinical settings .
Q & A
Q. Basic: What are the recommended synthetic routes for preparing this compound, and how can intermediates be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Thiadiazole-piperidine coupling : React 5-methyl-1,3,4-thiadiazole-2-amine with a piperidine derivative under Mitsunobu or nucleophilic substitution conditions .
- Pyrazole-thiophene assembly : Condense 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid with the thiadiazole-piperidine intermediate using carbodiimide coupling (e.g., EDC/HCl) in anhydrous DMF .
- Purification : Recrystallize intermediates from ethanol/water mixtures (1:1) or methanol to achieve >95% purity .
Q. Basic: Which analytical techniques are critical for verifying the compound’s structure and purity?
Methodological Answer:
- X-ray crystallography : Resolve the 3D structure, particularly for confirming the methanone linkage and heterocyclic conformations .
- NMR spectroscopy : Use 1H and 13C NMR to validate substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl) and methyl group integration .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm−1 and thiadiazole ring vibrations .
Q. Advanced: How can reaction mechanisms for thiadiazole-piperidine coupling be elucidated, and what intermediates are prone to side reactions?
Methodological Answer:
- Mechanistic studies : Use DFT calculations to model the nucleophilic substitution at the piperidine nitrogen, identifying transition states and energy barriers .
- Intermediate stability : Monitor intermediates like 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine via LC-MS; the thiadiazole ring may hydrolyze under acidic conditions, requiring pH control (pH 6–8) .
Q. Advanced: What computational strategies are effective for predicting bioactivity, and how do structural modifications impact target binding?
Methodological Answer:
- Molecular docking : Screen against enzymes like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina. The thiophene and thiadiazole moieties show π-π stacking with hydrophobic pockets .
- QSAR modeling : Correlate substituent electronegativity (e.g., methyl on thiadiazole) with antibacterial IC50 values. Electron-withdrawing groups enhance activity against Gram-positive bacteria .
Q. Advanced: How can contradictory spectral or yield data be resolved during synthesis?
Methodological Answer:
- Case study : If NMR shows unexpected peaks, compare with simulated spectra (e.g., using ACD/Labs) to distinguish regioisomers. For low yields in the final coupling step:
Q. Advanced: What in vitro assays are suitable for evaluating biological activity, and how should solubility limitations be addressed?
Methodological Answer:
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) in Mueller-Hinton agar. Prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation .
- Cytotoxicity : Screen against HeLa cells via MTT assay. If solubility is poor, use β-cyclodextrin inclusion complexes or PEG-400 as co-solvents .
Q. Advanced: How does the compound’s solubility and stability vary under physiological conditions?
Methodological Answer:
Propriétés
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-11-18-19-16(25-11)12-5-7-22(8-6-12)17(23)14-10-13(20-21(14)2)15-4-3-9-24-15/h3-4,9-10,12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFVZVDKYVEZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.